

The Component Modifications: A Foundation for Understanding f5mU

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Compound of Interest

Compound Name: 5-Formyl-2'-O-methyluridine

Cat. No.: B15090963

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To conceptualize the potential role of f5mU, it is essential to first understand its component parts: the 5-formyluridine base modification and the 2'-O-methylation of the ribose sugar.

5-Formyluridine (f5U): An Oxidative Derivative of Thymidine's RNA Counterpart

5-Formyluridine is a modified pyrimidine nucleoside. While its presence in DNA (as 5-formyl-2'-deoxyuridine) is established as an intermediate in DNA demethylation, its role in RNA is less clear and is an active area of research.

- **Discovery and Biogenesis:** The formylation of uracil at the 5th position is an oxidative process. In the context of DNA, the TET (Ten-Eleven Translocation) family of dioxygenases are responsible for oxidizing the methyl group of thymine (5-methyluracil) to a formyl group. A similar enzymatic pathway could be responsible for the generation of f5U in RNA from a 5-methyluridine (m5U) precursor.
- **Localization:** While the precise localization of f5U in different RNA species is still under investigation, m5U, its likely precursor, is found in various RNAs, including tRNA and rRNA.
- **Potential Biological Function:** The formyl group at the 5th position can influence base pairing and stacking interactions within the RNA molecule, potentially altering its secondary and tertiary structure. This could impact interactions with RNA-binding proteins and the translational machinery.

2'-O-methylation: A Widespread and Functionally Diverse Modification

2'-O-methylation, the addition of a methyl group to the 2' hydroxyl of the ribose sugar, is one of the most common RNA modifications, found in rRNA, tRNA, snRNA, and mRNA across all domains of life.

- **Biogenesis:** This modification is catalyzed by a large family of 2'-O-methyltransferases (fibrillarins in eukaryotes and archaea), which are typically guided to their specific target nucleotides by small nucleolar RNAs (snoRNAs) in a ribonucleoprotein complex.
- **Localization:** 2'-O-methylation is widespread. In rRNA and snRNAs, it is often clustered in functionally important regions. In tRNA, it is found in various positions, including the anticodon loop.
- **Biological Function:** 2'-O-methylation plays a crucial role in RNA stability by protecting against nuclease degradation. It also influences RNA structure by favoring the C3'-endo conformation of the ribose sugar, which is characteristic of A-form helices. This modification can modulate RNA-protein interactions and the fidelity of translation.

A Potential Analogue: 2'-O-methyl-5-formylcytidine (f5Cm) in tRNA

The existence of 2'-O-methyl-5-formylcytidine (f5Cm) provides a compelling case for the potential existence and function of f5mU. f5Cm has been identified at the wobble position (position 34) of the anticodon of some mammalian leucine tRNAs.

- **Discovery and Biogenesis:** f5Cm was discovered through sequencing of bovine liver tRNA^{Leu}. Its biogenesis is thought to involve the enzymatic modification of a cytidine residue, likely involving a methyltransferase and an oxidase.
- **Localization and Function:** Located at the wobble position of the tRNA anticodon, f5Cm is critical for the accurate decoding of leucine codons. The 2'-O-methylation provides conformational rigidity to the anticodon loop, while the 5-formyl group influences the codon-anticodon interaction, ensuring translational fidelity.

Quantitative Data Summary

While no quantitative data exists for f5mU, the following table summarizes key quantitative aspects of its related modifications.

Modification	RNA Type(s)	Typical Abundance	Method of Detection	Reference
5-methyluridine (m5U)	tRNA, rRNA, mRNA	Varies by RNA and organism	Mass Spectrometry, Sequencing	[1]
2'-O-methylation (Nm)	rRNA, tRNA, snRNA, mRNA	High in rRNA and snRNA	Mass Spectrometry, Sequencing (e.g., RiboMethSeq)	[2] [3]
2'-O-methyl-5-formylcytidine (f5Cm)	tRNA ^{Leu} (mammalian)	Stoichiometric at position 34	Mass Spectrometry, HPLC	[4]

Experimental Protocols

The detection and analysis of RNA modifications are crucial for understanding their function. The following are key experimental protocols that would be applicable to the study of f5mU, based on methods used for f5U, 2'-O-methylation, and f5Cm.

Detection and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying RNA modifications.

Protocol:

- **RNA Isolation:** Isolate total RNA or specific RNA species of interest from cells or tissues using standard protocols (e.g., TRIzol extraction followed by column purification).

- **RNA Digestion:** Digest the purified RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
- **LC-MS/MS Analysis:** Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC) and detect them by tandem mass spectrometry (MS/MS). The identification of f5mU would be based on its unique mass-to-charge ratio and fragmentation pattern.
- **Quantification:** Quantify the amount of f5mU relative to the canonical uridine by comparing the integrated peak areas from the mass chromatograms.

Sequencing-Based Mapping of 2'-O-methylation Sites

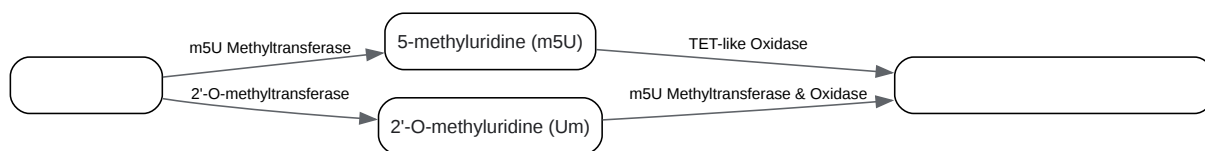
Several high-throughput sequencing methods have been developed to map 2'-O-methylation sites across the transcriptome. RiboMethSeq is a widely used approach.

Protocol:

- **RNA Fragmentation:** Fragment the RNA of interest to a suitable size for sequencing.
- **Alkaline Hydrolysis:** Subject the fragmented RNA to limited alkaline hydrolysis. 2'-O-methylated nucleotides are resistant to this hydrolysis.
- **Library Preparation:** Prepare a sequencing library from the resulting RNA fragments.
- **Sequencing and Analysis:** Sequence the library and align the reads to a reference transcriptome. Sites of 2'-O-methylation will appear as gaps in the sequencing coverage due to the resistance to hydrolysis.

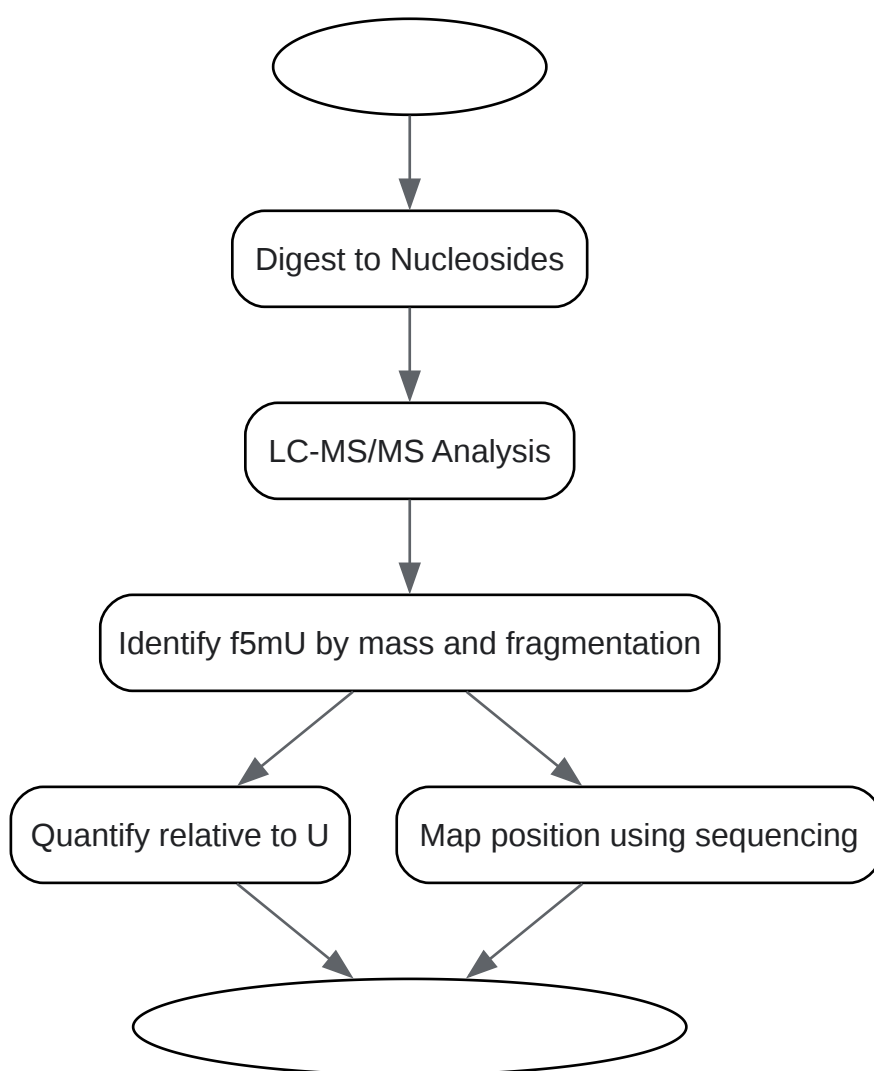
Visualizing Potential Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical biogenesis pathway for f5mU and a general experimental workflow for its identification.



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Caption: Hypothetical biogenesis pathways for **5-Formyl-2'-O-methyluridine (f5mU)**.



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